(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid (3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1415811-70-9
VCID: VC21087460
InChI: InChI=1S/C17H15NO2/c19-17(20)16-13-7-3-6-12(13)15-11-5-2-1-4-10(11)8-9-14(15)18-16/h1-6,8-9,12-13,16,18H,7H2,(H,19,20)/t12-,13+,16-/m0/s1
SMILES: C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C(=O)O
Molecular Formula: C17H15NO2
Molecular Weight: 265.31 g/mol

(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid

CAS No.: 1415811-70-9

Cat. No.: VC21087460

Molecular Formula: C17H15NO2

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid - 1415811-70-9

Specification

CAS No. 1415811-70-9
Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
IUPAC Name (12S,13R,17S)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene-12-carboxylic acid
Standard InChI InChI=1S/C17H15NO2/c19-17(20)16-13-7-3-6-12(13)15-11-5-2-1-4-10(11)8-9-14(15)18-16/h1-6,8-9,12-13,16,18H,7H2,(H,19,20)/t12-,13+,16-/m0/s1
Standard InChI Key GLXGRTQDOFCAAZ-ZENOOKHLSA-N
Isomeric SMILES C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C4=CC=CC=C4C=C3)C(=O)O
SMILES C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C(=O)O
Canonical SMILES C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C(=O)O

Introduction

(3aR,4S,11cS)-3a,4,5,11c-Tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C₁₇H₁₅NO₂ and a CAS number of 1415811-70-9. This compound features a unique bicyclic structure that combines both quinoline and cyclopentane moieties, contributing to its potential biological activities and applications in medicinal chemistry .

Synthesis and Reactivity

The synthesis of (3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic synthesis techniques. The reactivity of this compound can be influenced by its functional groups, such as the carboxylic acid group, which allows for typical acid-base reactions, and the nitrogen in the quinoline structure, which may participate in nucleophilic substitution or electrophilic aromatic substitution reactions.

Biological and Medicinal Applications

While specific biological activities of (3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid are not extensively documented, compounds with similar structural features, such as quinoline derivatives and cyclopentane-based compounds, have shown potential in various therapeutic areas:

Compound TypeStructural FeaturesBiological Activity
Quinoline DerivativesContains quinoline moietyAntimicrobial properties
Cyclopentane-based CompoundsIncorporates cyclopentane ringPotential anticancer activity
TetrahydroquinolinesFully saturated quinoline derivativesNeuroprotective effects

These compounds often exhibit biological activities due to their ability to interact with specific biological targets, which could be enhanced by the unique stereochemistry and hybrid structure of (3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid.

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